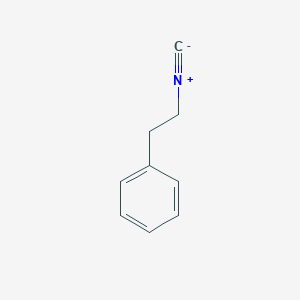

(2-Isocyanoethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJXCJCWHKUKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59795-89-0 | |

| Record name | 2-Isocyanoethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Isocyanoethyl)benzene synthesis from N-phenethylformamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (2-isocyanoethyl)benzene from its precursor, N-phenethylformamide. The primary transformation is a dehydration reaction, for which various reagents and conditions have been reported. This document consolidates this information, providing detailed experimental protocols, quantitative data, and key visualizations to support research and development in organic synthesis and drug discovery.

Reaction Overview

The synthesis of this compound from N-phenethylformamide is a dehydration reaction that removes the elements of water from the formamide (B127407) group to form the isocyanide functionality. This reaction is typically achieved using a strong dehydrating agent in the presence of a base.

A common and highly effective method involves the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N). This method is favored for its efficiency and the formation of inorganic phosphate (B84403) byproducts, which can be preferable to organic waste from other reagents like p-toluenesulfonyl chloride (p-TsCl).

The overall transformation can be depicted as a two-step process starting from 2-phenylethan-1-amine:

-

Formylation: 2-phenylethan-1-amine is first converted to N-phenethylformamide.

-

Dehydration: The resulting N-phenethylformamide is then dehydrated to yield this compound.

Experimental Protocols

Synthesis of N-phenethylformamide (Starting Material)

A general procedure for the formylation of a primary amine involves its reaction with a formylating agent.

Protocol:

-

In a reaction vessel, combine phenethylamine (B48288) (1.0 equivalent) with a suitable formylating agent such as ethyl formate (B1220265) or formic acid.

-

The reaction can be carried out neat or in a suitable solvent like toluene.

-

Heat the reaction mixture, typically at reflux, for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess formylating agent and solvent are removed under reduced pressure.

-

The crude N-phenethylformamide can be purified by distillation or recrystallization, though often it is of sufficient purity to be used directly in the subsequent dehydration step.

Dehydration of N-phenethylformamide to this compound

This protocol is based on the highly efficient dehydration using phosphorus oxychloride and triethylamine. A key consideration for a successful synthesis is the avoidance of aqueous workup, which can lead to the hydrolysis of the isocyanide product.

Protocol:

-

In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-phenethylformamide (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)). A solvent-free approach using triethylamine as both the base and solvent has also been reported to be highly effective.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Add triethylamine (2.0-3.0 equivalents) to the solution.

-

Slowly add phosphorus oxychloride (1.0-1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained at 0 °C. The addition is exothermic.

-

After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. The reaction progress should be monitored by TLC. Reaction times can vary from as little as 5 minutes to a few hours.

-

Upon completion, the reaction mixture is not subjected to an aqueous workup. Instead, it can be directly purified by flash column chromatography on silica (B1680970) gel. The crude mixture is loaded onto a dry-packed column and eluted with a non-polar solvent system (e.g., diethyl ether or a hexane/ethyl acetate (B1210297) gradient) to isolate the this compound product.

Data Presentation

Reaction Parameters and Yields

The following table summarizes the quantitative data for the dehydration of N-phenethylformamide to this compound using various methods.

| Dehydrating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| POCl₃ | Triethylamine | Triethylamine | 0 | < 5 min | High to Excellent | [1] |

| POCl₃ | Triethylamine | Dichloromethane | Room Temp | < 1 h | 97 | |

| p-Toluenesulfonyl chloride | Sodium hydrogen carbonate | Water | Not specified | Not specified | Not specified | [2] |

| Triphenylphosphine/Iodine | Tertiary Amine | Not specified | Ambient | Fast | High |

Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol |

| Appearance | Clear light yellow liquid |

| Boiling Point | 52 °C @ 2.25 mmHg |

| Density | 0.95 g/mL |

| Refractive Index | 1.518-1.520 |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the ethyl chain adjacent to the isocyanide group are expected. |

| ¹³C NMR (CDCl₃) | Peaks expected for the aromatic carbons, the aliphatic carbons, and the isocyanide carbon. |

Mandatory Visualizations

Synthesis Pathway

Caption: Chemical transformation of N-phenethylformamide to this compound.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

-

Isocyanides: Volatile isocyanides are known for their extremely unpleasant and pervasive odors. All manipulations should be performed in a well-ventilated fume hood.

-

Phosphorus Oxychloride (POCl₃): This reagent is corrosive and reacts violently with water. It should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Reactions: The dehydration reaction can be exothermic, especially during the addition of POCl₃. Proper temperature control is crucial to ensure a safe and controlled reaction.

-

Waste Disposal: Chemical waste should be disposed of in accordance with institutional and local regulations.

This guide provides a comprehensive overview of the synthesis of this compound from N-phenethylformamide, tailored for professionals in the fields of chemical research and drug development. By presenting detailed protocols, quantitative data, and clear visual aids, this document aims to facilitate the efficient and safe production of this valuable synthetic intermediate.

References

(2-Isocyanoethyl)benzene: A Technical Guide to Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Isocyanoethyl)benzene, also known as phenethyl isocyanide, is an aromatic isonitrile that serves as a versatile reagent in organic synthesis. Its unique electronic and structural characteristics, particularly the isocyano functional group, make it a valuable building block in multicomponent reactions, such as the Ugi reaction, for the rapid generation of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

This compound is a colorless to light yellow liquid with a characteristic strong odor.[1][2] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N | [1][3] |

| Molecular Weight | 131.17 g/mol | [4] |

| CAS Number | 59795-89-0 | [1] |

| Appearance | Clear light yellow liquid | [2] |

| Boiling Point | 52 °C at 2.2503 mmHg | [1][3] |

| Melting Point | Not available | [5] |

| Density | 0.95 g/cm³ | [1][3] |

| Refractive Index | 1.518-1.520 | [1][3] |

| Solubility | Insoluble in water. Soluble in Chloroform and Ethyl Acetate. | [2][5] |

Structural Information:

-

IUPAC Name: 1-(2-isocyanoethyl)benzene

-

SMILES: C1=CC=C(C=C1)CC[N+]#[C-]

-

InChI: InChI=1S/C9H9N/c10-8-7-9-5-3-1-2-4-6-9/h1-6H,7-8H2

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons and the ethyl chain protons. The aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm). The two methylene (B1212753) groups of the ethyl chain would present as two distinct multiplets, likely triplets, due to spin-spin coupling with each other. The methylene group adjacent to the benzene (B151609) ring (-CH₂-Ph) would appear at a different chemical shift than the methylene group attached to the isocyano group (-CH₂-NC).[6]

-

¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the molecule. The aromatic carbons would resonate in the typical range of δ 125-150 ppm.[7] The ipso-carbon (the aromatic carbon attached to the ethyl group) would have a distinct chemical shift. The two methylene carbons of the ethyl chain would also show separate signals. The carbon of the isocyano group (-N≡C) has a characteristic chemical shift that is typically in the range of δ 155-165 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that confirm its functional groups. A strong and sharp absorption band is expected in the region of 2150-2100 cm⁻¹ which is characteristic of the isocyanide (-N≡C) stretching vibration.[8][9] The presence of the benzene ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[9][10]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 131, corresponding to its molecular weight. The fragmentation pattern can provide further structural information. A prominent fragment would be the tropylium (B1234903) ion at m/z = 91, formed by benzylic cleavage and rearrangement, which is a common feature for compounds containing a phenethyl group.[11] Another significant fragmentation pathway could involve the loss of the isocyano group.[12][13]

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via the dehydration of N-(2-phenylethyl)formamide.[2] This reaction can be achieved using various dehydrating agents. A general and sustainable method involves the use of p-toluenesulfonyl chloride in the presence of a base like sodium hydrogen carbonate.[2]

Experimental Protocol: General Procedure for the Synthesis of Isocyanides from Formamides

To a solution of the corresponding formamide (B127407) in a suitable aprotic solvent (e.g., dichloromethane), a dehydrating agent (e.g., phosphorus oxychloride, diphosgene, or p-toluenesulfonyl chloride) and a base (e.g., triethylamine (B128534) or pyridine) are added, typically at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period, and the progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures like extraction and column chromatography.

Reactivity and Applications in Drug Development

The isocyano group is a unique functional moiety that imparts specific reactivity to the molecule. It can act as a nucleophile at the carbon atom and an electrophile at the nitrogen atom (in its resonance form). This dual reactivity is exploited in various organic transformations.

A significant application of this compound in the context of drug discovery is its use in the Ugi four-component reaction (U-4CR) .[2] This one-pot reaction allows for the rapid assembly of complex α-aminoacyl amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[14][15][16] The high degree of structural diversity that can be achieved through the Ugi reaction makes it a powerful tool for the generation of compound libraries for high-throughput screening in drug discovery programs.[17]

Mandatory Visualizations

Ugi Reaction Mechanism

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement to form the stable bis-amide product.[15]

Caption: The reaction mechanism of the Ugi four-component condensation.

Drug Discovery Workflow Utilizing the Ugi Reaction

The Ugi reaction is a cornerstone in modern medicinal chemistry for the efficient synthesis of diverse compound libraries, accelerating the hit-to-lead optimization process.

Caption: A streamlined drug discovery workflow employing the Ugi reaction.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with particular relevance to the field of drug discovery. Its ability to participate in multicomponent reactions like the Ugi reaction allows for the efficient construction of diverse and complex molecular architectures. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective and safe utilization in the laboratory. As the demand for novel therapeutic agents continues to grow, the strategic application of reagents such as this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. Buy this compound (EVT-1174926) | 59795-89-0 [evitachem.com]

- 3. This compound | 59795-89-0 [amp.chemicalbook.com]

- 4. This compound | C9H9N | CID 427710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|59795-89-0 - MOLBASE Encyclopedia [m.molbase.com]

- 6. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Ugi reaction - Wikipedia [en.wikipedia.org]

- 16. Ugi Reaction [organic-chemistry.org]

- 17. Ugi Reaction | PPTX [slideshare.net]

Spectroscopic Profile of (2-Isocyanoethyl)benzene: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data for (2-isocyanoethyl)benzene, a versatile synthetic intermediate. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to facilitate the accurate identification and utilization of this compound.

This compound, with the molecular formula C₉H₉N, is a valuable reagent in organic synthesis, notably in Ugi four-component reactions for the creation of diverse molecular scaffolds.[1][2] Accurate characterization of this compound is paramount for its effective application. The following sections provide a comprehensive summary of its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound provide a clear fingerprint of its chemical environment.

| ¹H NMR | Data |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.49 – 7.23 | m |

| 3.64 | tt |

| 3.02 | tt |

| ¹³C NMR | Data |

| Chemical Shift (δ) ppm | Assignment |

| 157.1 (t, J = 5.8 Hz) | Isocyano carbon (-N≡C) |

| 136.7 | Quaternary aromatic carbon (C-1) |

| 128.8 | Aromatic CH |

| 128.7 | Aromatic CH |

| 127.3 | Aromatic CH |

| 43.0 (t, J = 5.0 Hz) | Methylene carbon adjacent to isocyanide (-CH₂-N≡C) |

| 35.7 | Methylene carbon adjacent to phenyl group (Ph-CH₂) |

Note: NMR data is referenced to the residual solvent peak of CDCl₃.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong, sharp absorption band for the isocyanide group.

| IR Spectroscopy | Data |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2150 | Isocyanide (-N≡C) stretching |

| ~3030 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1600, ~1495, ~1450 | Aromatic C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| Mass Spectrometry | Data |

| m/z | Assignment |

| 131.07 | [M]⁺ (Molecular Ion) |

| 104.07 | [M - HCN]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for the characterization of this compound.

NMR Spectroscopy Protocol

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Data processing involves Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

The infrared spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A small drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film. Alternatively, the spectrum can be obtained using an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol

Mass spectra are obtained using a gas chromatography-mass spectrometry (GC-MS) system or by direct infusion into a mass spectrometer with an electron ionization (EI) source. For GC-MS, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated on a capillary column and subsequently ionized in the mass spectrometer. The mass analyzer is scanned over a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing this compound using the described spectroscopic techniques follows a logical progression.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to (2-Isocyanoethyl)benzene

CAS Number: 59795-89-0

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of (2-Isocyanoethyl)benzene, a versatile synthetic intermediate. It details the compound's physicochemical and spectroscopic properties, provides in-depth experimental protocols for its synthesis, and explores its primary application in multicomponent reactions, particularly the Ugi reaction. The guide is structured to serve as a practical resource for professionals in organic synthesis and medicinal chemistry, with a focus on data presentation, detailed methodologies, and visual representations of key processes.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 59795-89-0 | [3] |

| Molecular Formula | C₉H₉N | [3] |

| Molecular Weight | 131.18 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Clear light yellow liquid | [1] |

| Boiling Point | 52 °C @ 2.25 mmHg | [1][2] |

| Density | 0.95 g/cm³ | [1][4] |

| Refractive Index | 1.518 - 1.520 | [1][2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [1][5] |

| Predicted LogP | 1.7 | [3] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic methods. The following table summarizes the expected characteristic signals based on its structure, drawing from general principles of spectroscopic interpretation for aromatic and isocyanide-containing compounds.

| Spectroscopy | Characteristic Signals | Source(s) |

| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons, C₆H₅). ~3.6-3.8 ppm: Triplet, 2H (Methylene protons adjacent to isocyano group, -CH₂-NC). ~2.9-3.1 ppm: Triplet, 2H (Benzylic protons, Ph-CH₂-). | [6][7] |

| ¹³C NMR | ~155-160 ppm: Isocyanide carbon (-N≡C). ~137-139 ppm: Quaternary aromatic carbon (C1). ~126-129 ppm: Aromatic carbons (C2-C6). ~40-45 ppm: Methylene carbon adjacent to isocyano group (-CH₂-NC). ~35-40 ppm: Benzylic carbon (Ph-CH₂-). | [6][8] |

| IR Spectroscopy | ~3030-3080 cm⁻¹: Aromatic C-H stretch. ~2930-2960 cm⁻¹: Aliphatic C-H stretch. ~2150 cm⁻¹: Strong, sharp N≡C stretch (characteristic of isocyanides). ~1600 & ~1495 cm⁻¹: C=C ring stretching. ~690-770 cm⁻¹: C-H out-of-plane bend (monosubstituted benzene). | [9] |

| Mass Spectrometry | m/z 131: Molecular ion [M]⁺. m/z 105: Loss of C₂H₂. m/z 91: [C₇H₇]⁺, Tropylium ion (rearrangement and loss of C₂H₂N), characteristic of a phenethyl moiety. m/z 77: [C₆H₅]⁺, Phenyl cation. | [10][11] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the dehydration of its formamide (B127407) precursor, N-(2-phenylethyl)formamide. This can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) (Et₃N) being a widely used method.

Experimental Protocol: Dehydration of N-(2-phenylethyl)formamide

This protocol is based on general procedures for isocyanide synthesis from formamides.[3]

Materials:

-

N-(2-phenylethyl)formamide

-

Dichloromethane (B109758) (DCM), anhydrous

-

Triethylamine (Et₃N), distilled

-

Phosphorus oxychloride (POCl₃), distilled

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Dissolve N-(2-phenylethyl)formamide (1 equivalent) in anhydrous dichloromethane (to make a ~2 M solution) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add triethylamine (5 equivalents) to the solution at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the mixture by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a valuable C1 building block in organic synthesis, primarily due to the unique reactivity of the isocyanide functional group. Its most significant application is in multicomponent reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide.[12] This reaction is highly atom-economical and allows for the rapid generation of diverse molecular scaffolds, making it a powerful tool in combinatorial chemistry and drug discovery.[12] this compound serves as the isocyanide component in these reactions. Its use is particularly noted in synthetic routes towards important pharmaceuticals, such as the anthelmintic drug Praziquantel.[3]

Experimental Protocol: Ugi Reaction for the Synthesis of a Praziquantel Precursor

This protocol describes the in situ formation of this compound from N-(phenethyl)formamide followed by a one-pot Ugi reaction. This procedure is adapted from a verified protocol in Organic Syntheses.[2][4]

Materials:

-

N-(phenethyl)formamide

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Aminoacetaldehyde dimethyl acetal (B89532)

-

Paraformaldehyde

-

Cyclohexanecarboxylic acid

-

Methanol (B129727) (MeOH)

-

Standard glassware for inert atmosphere reactions, ice-ethanol bath, rotary evaporator, chromatography supplies.

Procedure:

-

Isocyanide Generation: In a three-necked flask under a nitrogen atmosphere, dissolve N-(phenethyl)formamide (1.0 equiv) and triethylamine (2.4 equiv) in dichloromethane. Cool the solution to -10 °C.

-

Slowly add a solution of triphosgene (0.4 equiv) in dichloromethane dropwise over 45 minutes, maintaining the temperature at -10 °C. Stir for an additional 30 minutes at this temperature. This generates this compound in situ.

-

Imine/Acid Mixture Preparation: In a separate flask, heat a mixture of aminoacetaldehyde dimethyl acetal (1.05 equiv) and paraformaldehyde (1.0 equiv) in methanol at 80 °C until a clear solution forms.

-

Cool the solution to room temperature and add cyclohexanecarboxylic acid (1.05 equiv).

-

Ugi Reaction: Add the solution from step 4 to the in situ generated isocyanide mixture (from step 2) at -10 °C via cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 48 hours.

-

Workup and Purification: Concentrate the reaction mixture by rotary evaporation. Redissolve the residue in dichloromethane and wash sequentially with water and saturated NaHCO₃ solution.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final bis-amide product.

Caption: Logical flow of the Ugi Four-Component Reaction.

Applications in Drug Development and Material Science

The primary significance of this compound in drug development lies in its role as a key intermediate.

-

Medicinal Chemistry: As demonstrated, it is a crucial component in the synthesis of complex molecules like Praziquantel precursors.[3] The Ugi reaction, in which it participates, is a cornerstone of diversity-oriented synthesis, allowing for the creation of large libraries of novel compounds for biological screening against various therapeutic targets.[12] While direct biological activity for this compound is not widely reported, its derivatives are explored for potential therapeutic properties.

-

Material Science: Isocyanides, in general, are known to react with various small molecules and can be used in the development of novel polymers.[1] The reactivity of the isocyano group allows for its incorporation into polymer backbones or as a pendant group, potentially modifying material properties.

While derivatives of benzene-containing compounds are known to possess a wide range of biological activities, including anti-cancer and antimicrobial properties, specific signaling pathway modulation by this compound itself is not documented in the current scientific literature.[13][14][15] Its utility is firmly established in its capacity as a reactive building block rather than as a bioactive agent.

References

- 1. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. whitman.edu [whitman.edu]

- 12. Ugi Reaction [organic-chemistry.org]

- 13. Chemical structure and properties of selected benzene compounds in relation to biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Isocyanide Moiety of (2-Isocyanoethyl)benzene: A Gateway to Molecular Complexity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound (2-isocyanoethyl)benzene, also known as phenethyl isocyanide, is a versatile building block in modern organic synthesis. Its reactivity is dominated by the unique electronic nature of the isocyanide functional group (-N≡C), which allows it to act as both a nucleophile and an electrophile. This dual reactivity, combined with the presence of the phenethyl scaffold, makes it a valuable reagent for the construction of a wide array of complex organic molecules, including heterocycles and peptidomimetics, with significant applications in drug discovery and materials science.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is provided below. This data is essential for the identification and characterization of the compound and its reaction products.

| Property | Value |

| Molecular Formula | C₉H₉N[1][2] |

| Molecular Weight | 131.17 g/mol [1] |

| Appearance | Colorless to yellow liquid[2] |

| Boiling Point | 52 °C at 2.25 mmHg[2] |

| Density | 0.95 g/mL[2] |

| Refractive Index | 1.518-1.520[2] |

| IR Absorption (νCN) | ~2150 cm⁻¹ (typical for alkyl isocyanides) |

| ¹³C NMR (CDCl₃) | δ (ppm): 162.63 (N≡C), 138.40, 138.05, 130.29, 127.17, 123.62, 77.25, 77.00, 76.75, 19.63, 19.58 |

Core Reactivity of the Isocyanide Group

The isocyanide group in this compound is the focal point of its chemical reactivity. It readily participates in a variety of transformations, most notably multicomponent reactions and cycloadditions.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient one-pot processes that combine three or more reactants to form a complex product in a single step. This compound is an excellent substrate for two of the most prominent isocyanide-based MCRs: the Ugi and Passerini reactions.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of diverse libraries of α-acylamino amides.[3] The reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3] When this compound is employed, it introduces the phenethyl group into the final product, a common motif in pharmacologically active compounds. A prominent application of the Ugi reaction is the synthesis of 1,5-disubstituted tetrazoles when trimethylsilyl (B98337) azide (B81097) is used as the acid component.[3]

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[4] This reaction is notable for its high atom economy and the functional group tolerance of the isocyanide component.[4]

Cycloaddition Reactions

The isocyanide group of this compound can participate in cycloaddition reactions, acting as a one-carbon component. A key example is the [4+1] cycloaddition with 1,2,4,5-tetrazines. This reaction is a powerful tool for the synthesis of various five-membered heterocycles.[5] The reaction proceeds via an initial cycloaddition followed by the extrusion of dinitrogen to form a pyrazole (B372694) derivative. This type of bioorthogonal reaction has found applications in chemical biology for labeling and imaging.[6]

| Reactant 1 | Reactant 2 | Product Type |

| This compound | 1,2,4,5-Tetrazine | Pyrazole derivative |

Reactions with Nucleophiles and Electrophiles

The isocyanide carbon in this compound exhibits dual reactivity. It can be attacked by strong nucleophiles and can also react with electrophiles after activation.

Reaction with Organometallic Reagents (Nucleophiles)

Grignard reagents (R-MgX) are strong nucleophiles that can attack the electrophilic carbon of the isocyanide group. The initial addition product, upon hydrolysis, yields a secondary amine. For example, the reaction of this compound with a Grignard reagent followed by acidic workup would be expected to produce an N-substituted 2-phenylethanamine.

Reactions with Electrophiles

While the isocyanide carbon has a lone pair, it is generally not strongly nucleophilic. However, it can react with electrophiles, particularly in the presence of a Lewis acid catalyst. These reactions often lead to the formation of nitrilium ions, which can be trapped by nucleophiles.

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound. These should be adapted and optimized based on the specific substrates and desired outcomes.

Ugi Four-Component Synthesis of a Tetrazole Derivative

This protocol describes the synthesis of a 1,5-disubstituted tetrazole using this compound.

Materials:

-

This compound

-

Trimethylsilyl azide (TMSN₃)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in methanol (5 mL).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

To this mixture, add this compound (1.0 mmol) followed by trimethylsilyl azide (1.1 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired 1-benzyl-5-phenyl-1H-tetrazole derivative with the N-phenethyl substituent.

Passerini Three-Component Synthesis of an α-Acyloxy Amide

This protocol outlines the synthesis of an α-acyloxy amide using this compound.

Materials:

-

Benzaldehyde

-

Acetic acid

-

This compound

-

Dichloromethane (B109758) (anhydrous)

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) dissolved in anhydrous dichloromethane (5 mL).

-

Add benzaldehyde (1.2 mmol) and acetic acid (1.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-acetoxy-N-(2-phenylethyl)-2-phenylacetamide.[7]

Application in Drug Discovery: A Workflow for Library Synthesis

The efficiency and diversity-generating power of isocyanide-based multicomponent reactions make them invaluable in drug discovery for the rapid creation of compound libraries for high-throughput screening.

This workflow illustrates how this compound can be a key component in a drug discovery pipeline. By varying the other reactants in a multicomponent reaction, a large and diverse library of compounds can be generated. These compounds are then screened against biological targets to identify "hits," which can be further optimized into lead compounds for preclinical development.

References

- 1. This compound | C9H9N | CID 427710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Passerini reaction - Wikipedia [en.wikipedia.org]

- 5. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Passerini Reaction [organic-chemistry.org]

Stability and Storage of (2-Isocyanoethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2-Isocyanoethyl)benzene. Due to the limited availability of specific, publicly accessible quantitative stability data for this compound, this document outlines its stability based on the known reactivity of the isocyanide functional group and the benzene (B151609) moiety. It also includes detailed, generalized experimental protocols for assessing stability, which can be adapted for specific laboratory settings.

Chemical Profile

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Phenylethyl isocyanide, 2-Phenylethylisocyanide |

| CAS Number | 59795-89-0 |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol [1] |

| Appearance | Clear colorless to pale yellow oil[2] |

| Boiling Point | 52 °C at 2.25 mmHg[2][3][4] |

| Density | 0.95 g/cm³[2][3] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate[2]. Insoluble in water[5]. |

| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][5][6][7] |

Stability Profile

2.1. Hydrolytic Stability

Isocyanides are generally stable under basic conditions but are susceptible to acid-catalyzed hydrolysis.[8][9] In the presence of aqueous acid, this compound is expected to hydrolyze to N-(2-phenylethyl)formamide. This reaction is a common method for quenching reactions involving isocyanides and for destroying their characteristic strong odors.[9]

2.2. Thermal Stability

The thermal stability of this compound has not been extensively reported in public literature. However, isocyanides can undergo thermal rearrangement or polymerization at elevated temperatures. The benzene ring itself is thermally stable. It is recommended to store the compound at refrigerated temperatures (4°C) to minimize potential thermal degradation.[2]

2.3. Photostability

Many organic compounds are sensitive to light. While specific photostability studies on this compound are not available, it is prudent to protect it from light to prevent potential photochemical reactions. Storage in amber vials or in the dark is recommended.

2.4. Incompatible Materials

This compound should be stored away from strong acids, oxidizing agents, and sources of ignition.[10][11] Contact with acids will lead to rapid hydrolysis.

Recommended Storage Conditions

Based on the available information and the general properties of isocyanides, the following storage conditions are recommended for this compound:

| Parameter | Recommended Condition |

| Temperature | Refrigerate at 4°C.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture ingress. |

| Container | Use a tightly sealed, amber glass vial or bottle to protect from light and moisture. |

| Location | Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[6][10][11] |

| Handling | Handle in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE).[6][10] |

Proposed Degradation Pathways

The following diagrams illustrate the proposed primary degradation pathway for this compound based on established isocyanide chemistry.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These protocols are based on guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.[6][12]

5.1. General Experimental Workflow

5.2. Protocol for Hydrolytic Stability Study

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare acidic (0.1 N HCl) and basic (0.1 N NaOH) solutions.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with the 0.1 N HCl solution.

-

Basic Hydrolysis: Mix an aliquot of the stock solution with the 0.1 N NaOH solution.

-

Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

-

Sample Analysis:

-

At specified time points, withdraw samples.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

-

5.3. Protocol for Thermal Stability Study

-

Sample Preparation:

-

Place a known amount of neat this compound in a sealed vial.

-

Prepare a solution of this compound in a high-boiling point inert solvent.

-

-

Stress Conditions:

-

Expose the samples to elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period.

-

-

Sample Analysis:

-

At specified time points, cool the samples to room temperature.

-

Dissolve the neat sample in a suitable solvent.

-

Analyze all samples by HPLC to quantify the parent compound and any degradants.

-

5.4. Protocol for Photostability Study

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent.

-

Place the solution in a photostable, transparent container.

-

Prepare a control sample wrapped in aluminum foil to protect it from light.

-

-

Stress Conditions:

-

Expose the test sample to a light source that provides both visible and UV radiation, as specified in ICH guideline Q1B (e.g., a xenon lamp or a metal halide lamp).[2]

-

Maintain the control sample under the same temperature conditions but in the dark.

-

-

Sample Analysis:

-

After a defined exposure period, analyze both the exposed and control samples by HPLC.

-

5.5. Analytical Method for Stability Assessment

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is crucial for these studies. The method should be capable of separating the parent compound from all potential degradation products.

-

Column: A C18 reversed-phase column is often a good starting point.

-

Mobile Phase: A gradient of water (with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Conclusion

While specific quantitative stability data for this compound is limited in the public domain, a comprehensive understanding of its stability can be derived from the well-established chemistry of the isocyanide functional group. The compound is sensitive to acidic conditions, and appropriate measures should be taken to store it in a cool, dry, and dark environment under an inert atmosphere. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments and ensure the integrity of the compound for their scientific investigations.

References

- 1. epa.gov [epa.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 59795-89-0-Molbase [molbase.com]

- 6. pharmoutsourcing.com [pharmoutsourcing.com]

- 7. echemi.com [echemi.com]

- 8. pharmtech.com [pharmtech.com]

- 9. cdc.gov [cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. sciencegate.app [sciencegate.app]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

(2-Isocyanoethyl)benzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Isocyanoethyl)benzene, also known as phenylethyl isocyanide, is a versatile organic compound that has carved a significant niche in the landscape of synthetic chemistry. Characterized by the isocyanide functional group attached to a phenylethyl backbone, this reagent is a cornerstone in the construction of complex molecular architectures, particularly through its application in multicomponent reactions (MCRs). This technical guide provides an in-depth exploration of the discovery, history, and core applications of this compound, with a focus on its synthesis and utility in the Ugi and Passerini reactions. Detailed experimental protocols, tabulated quantitative data, and visualized reaction mechanisms are presented to serve as a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction

Isocyanides, first discovered serendipitously in 1859, have evolved from a chemical curiosity, often noted for their potent odors, into indispensable tools in modern organic synthesis. Their unique electronic structure, featuring a divalent carbon atom, allows them to act as both a nucleophile and an electrophile, underpinning their rich and diverse reactivity. Among the vast family of isocyanides, this compound has emerged as a particularly valuable building block. The presence of the phenyl group offers a site for further functionalization and influences the steric and electronic properties of the isocyanide moiety, making it a favored component in the synthesis of peptidomimetics and heterocyclic scaffolds of pharmaceutical interest.

Discovery and History

While the general history of isocyanides dates back to the mid-19th century, the specific timeline for the discovery of this compound is less definitively documented in readily available literature. The development and popularization of isocyanide chemistry are largely credited to the work of Ivar Ugi in the mid-20th century. His systematic investigation into the synthesis of isocyanides and their application in the now-famous Ugi four-component reaction marked a turning point for this class of compounds. The synthesis of a variety of isocyanides, including aralkyl isocyanides like this compound, was a direct consequence of these advancements. The primary route to its synthesis, the dehydration of N-(2-phenylethyl)formamide, became a reliable method, paving the way for its broader use in academic and industrial research.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N | |

| Molecular Weight | 131.17 g/mol | |

| CAS Number | 59795-89-0 | |

| Appearance | Clear light yellow liquid | |

| Boiling Point | 52 °C at 2.25 mmHg | |

| Density | 0.95 g/mL | |

| Refractive Index | 1.518-1.520 | |

| Solubility | Soluble in chloroform, ethyl acetate (B1210297) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the dehydration of its formamide (B127407) precursor, N-(2-phenylethyl)formamide.

Synthesis of N-(2-phenylethyl)formamide

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-phenylethylamine (1.0 eq) and an excess of formic acid (2.0-3.0 eq).

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2-phenylethyl)formamide.

-

The crude product can be purified by vacuum distillation or recrystallization to afford the pure formamide.

Dehydration of N-(2-phenylethyl)formamide to this compound

Reaction Scheme:

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve N-(2-phenylethyl)formamide (1.0 eq) and triethylamine (B128534) (2.5 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of phosphorus oxychloride (POCl₃, 1.1 eq) in anhydrous dichloromethane dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound is purified by vacuum distillation to yield a clear, light-yellow liquid.

Applications in Multicomponent Reactions

This compound is a prominent substrate in isocyanide-based multicomponent reactions, which are powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.

Generic Ugi Reaction Workflow:

A Technical Guide to (2-Isocyanoethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-isocyanoethyl)benzene, also known as 2-phenylethyl isocyanide. It details the compound's physicochemical properties, provides experimental protocols for its synthesis and application, and explores its significant role as a synthetic intermediate in drug discovery and development, primarily through its use in isocyanide-based multicomponent reactions.

Physicochemical Properties

This compound is a colorless to light yellow liquid recognized for its pungent odor. It is a valuable reagent in organic synthesis, particularly in the construction of complex molecular scaffolds. Its key properties are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉N | [1][2] |

| Molecular Weight | 131.178 g/mol | [1] |

| CAS Number | 59795-89-0 | [1] |

| Appearance | Clear light yellow liquid | [3] |

| Boiling Point | 52 °C @ 2.25 mmHg | [3] |

| Density | 0.95 g/mL | [3] |

| Refractive Index | 1.518 - 1.520 | [3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate (B1210297) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the Ugi multicomponent reaction are presented below.

Synthesis of this compound via Dehydration of N-phenethylformamide

The synthesis of isocyanides is often achieved through the dehydration of the corresponding formamide. A modern, efficient, and scalable method that avoids hazardous reagents and difficult aqueous workups is detailed here, adapted from advanced procedures in green chemistry.[4]

Protocol:

-

Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-phenethylformamide (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.5–2 M.

-

Addition of Base: Add triethylamine (B128534) (5 equivalents) to the solution at room temperature with stirring.

-

Dehydration: Cool the reaction mixture to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1 equivalent) dropwise to the stirred solution. The reaction is exothermic and should be controlled.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-60 minutes.[4]

-

Workup and Purification:

-

Upon completion, pour the reaction mixture directly onto a pre-packed silica (B1680970) gel column (100–200 mesh size).[4]

-

Elute the product using DCM as the mobile phase. The isocyanide is typically the most hydrophobic component and elutes first.

-

Collect the fractions containing the product and remove the solvent under reduced pressure (rotary evaporation) to yield pure this compound.

-

Caution: This preparation should be conducted in an efficient fume hood due to the evolution of hazardous fumes and the strong, unpleasant odor of the isocyanide product.

Application in the Ugi Four-Component Reaction (U-4CR)

This compound is a key reactant in the Ugi reaction, which allows for the rapid assembly of complex α-acylamino amides from four simple starting materials in a single pot.[3][5][6] This reaction is a cornerstone of combinatorial chemistry for generating libraries of drug-like molecules.[7][8]

Protocol:

-

Reaction Setup: To a flask, add the aldehyde or ketone (1 equivalent), the primary amine (1 equivalent), and the carboxylic acid (1 equivalent).

-

Solvent Addition: Dissolve the components in a suitable polar, non-protic solvent such as methanol (B129727) (MeOH) or 2,2,2-trifluoroethanol (B45653) (TFE). The concentration is typically high (e.g., 1 M).

-

Isocyanide Addition: Add this compound (1 equivalent) to the stirred mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Workup and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure bis-amide product.

-

Role in Drug Discovery and Development

The primary application of this compound is as a versatile building block in multicomponent reactions, which are highly valued in medicinal chemistry for their efficiency and ability to generate molecular diversity.[8]

The Ugi Reaction Workflow

The Ugi reaction enables the creation of large libraries of compounds from readily available starting materials. This high-throughput synthesis approach is fundamental to the hit-to-lead optimization phase of drug discovery. The workflow diagram below illustrates the central role of this compound in this process.

References

- 1. guidechem.com [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Buy this compound (EVT-1174926) | 59795-89-0 [evitachem.com]

- 4. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 59795-89-0 [chemicalbook.com]

- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to (2-Isocyanoethyl)benzene and its Application in Ugi Four-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Isocyanoethyl)benzene, also widely known as 2-phenylethyl isocyanide, is a pivotal organic compound with significant applications in synthetic and medicinal chemistry.[1][2][3] Its utility primarily stems from its role as a key reactant in isocyanide-based multicomponent reactions, most notably the Ugi four-component reaction (U-4CR).[4][5] This reaction allows for the rapid, one-pot synthesis of complex α-acylamino amides, which are valuable scaffolds in drug discovery and development for creating libraries of diverse compounds.[3][4][5] This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and a detailed exploration of its application in the Ugi reaction.

Nomenclature and Synonyms

The compound with the chemical formula C₉H₉N is systematically named this compound.[6] However, it is frequently referred to by several synonyms in chemical literature and commercial catalogs.

| Synonym | Reference |

| 2-Phenylethyl isocyanide | [2][3] |

| 2-Isocyanoethylbenzene | [2][6] |

| 1-Isocyano-2-phenylethane | [2] |

| Phenylethylisocyanide | [6] |

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic strong odor.[1][3] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N | [1][3][6] |

| Molecular Weight | 131.17 g/mol | [3][6] |

| Boiling Point | 52 °C at 2.25 mmHg | [1] |

| Density | 0.95 g/mL | [1] |

| Refractive Index | 1.518-1.520 | [1] |

| Solubility | Soluble in Chloroform and Ethyl Acetate | [1] |

| CAS Number | 59795-89-0 | [2][3][6] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the dehydration of its formamide (B127407) precursor, N-(phenethyl)formamide.[1] This transformation can be achieved using various dehydrating agents. A general workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of N-(Phenethyl)formamide

The precursor, N-(phenethyl)formamide, can be synthesized from 2-phenylethylamine and formic acid or its derivatives.

Materials:

-

2-Phenylethylamine

-

Formic acid or a suitable formylating agent

-

Solvent (e.g., toluene)

-

Catalyst (optional, depending on the method)

Procedure:

-

In a round-bottom flask, dissolve 2-phenylethylamine in a suitable solvent like toluene.

-

Slowly add the formylating agent (e.g., formic acid) to the solution while stirring. The reaction can be exothermic.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or recrystallization to yield pure N-(phenethyl)formamide.

Experimental Protocol: Dehydration of N-(Phenethyl)formamide to this compound

Materials:

-

N-(Phenethyl)formamide

-

Dehydrating agent (e.g., triphosgene (B27547) or phosphorus oxychloride)

-

Tertiary amine base (e.g., triethylamine)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, dissolve N-(phenethyl)formamide and triethylamine (B128534) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the dehydrating agent (e.g., triphosgene in DCM) dropwise to the cooled reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 5 minutes), monitoring the reaction progress by TLC.[7]

-

Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is then concentrated under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a clear, light yellow liquid.[1]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of multicomponent reactions, enabling the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot.[1][2][8] This reaction is highly atom-economical and typically proceeds rapidly at room temperature.[8]

Mechanism of the Ugi Reaction

The mechanism of the Ugi reaction involves a series of sequential steps:

-

Imine Formation: The aldehyde and amine react to form an imine.

-

Protonation: The carboxylic acid protonates the imine, forming an iminium ion.

-

Nucleophilic Attack by Isocyanide: The isocyanide adds to the iminium ion to form a nitrilium ion intermediate.

-

Addition of Carboxylate: The carboxylate anion then adds to the nitrilium ion.

-

Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, which drives the reaction to completion and forms the stable bis-amide product.[1]

Caption: Mechanism of the Ugi four-component reaction.

Experimental Protocol: Ugi Reaction with this compound

This protocol provides a general procedure for a Ugi reaction utilizing this compound.

Materials:

-

An aldehyde (e.g., benzaldehyde)

-

A primary amine (e.g., benzylamine)

-

A carboxylic acid (e.g., acetic acid)

-

This compound

-

Methanol as solvent

Procedure:

-

In a round-bottom flask, dissolve the aldehyde, amine, and carboxylic acid in methanol.

-

Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the iminium ion.

-

To this mixture, add this compound dropwise. The reaction is often exothermic.

-

Continue to stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure α-acylamino amide.

Applications in Drug Discovery

The products of Ugi reactions are of significant interest to the pharmaceutical industry. The ability to rapidly generate large libraries of diverse, peptide-like molecules makes the U-4CR a powerful tool in the search for new drug candidates.[4][5] These libraries can be screened for biological activity against various targets, including enzymes and receptors.[9] For instance, the HIV protease inhibitor Crixivan (Indinavir) and certain local anesthetics like lidocaine (B1675312) have been synthesized using the Ugi reaction.[8] The use of this compound in such reactions allows for the introduction of a phenylethyl moiety, which can be a key structural feature for biological activity.

Spectroscopic Data for Characterization

The characterization of this compound and its Ugi reaction products relies on standard spectroscopic techniques.

| Technique | This compound - Expected Features |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.4 ppm), methylene (B1212753) protons adjacent to the benzene (B151609) ring (triplet), and methylene protons adjacent to the isocyano group (triplet). |

| ¹³C NMR | Aromatic carbons (~126-138 ppm), methylene carbons, and the isocyano carbon (a key characteristic signal).[10] |

| IR Spectroscopy | A strong, characteristic absorption band for the isocyano group (-N≡C) around 2150 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. |

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules through the Ugi four-component reaction. Its straightforward synthesis and the efficiency of the Ugi reaction make it an important tool for researchers in academia and industry, especially in the field of drug discovery. The ability to systematically vary the four components of the Ugi reaction allows for the creation of vast chemical libraries, accelerating the identification of novel therapeutic agents. This guide provides the fundamental technical information required for the effective utilization of this compound in a research and development setting.

References

- 1. Ugi reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ugi reaction multicomponent reactions for drug discovery! | PPTX [slideshare.net]

- 5. scispace.com [scispace.com]

- 6. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]

- 7. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 8. Ugi Reaction | PPTX [slideshare.net]

- 9. patents.justia.com [patents.justia.com]

- 10. This compound | C9H9N | CID 427710 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Ugi Reaction Utilizing (2-Isocyanoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, enabling the efficient, one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2][3] This reaction is celebrated for its high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity, making it an invaluable tool in combinatorial chemistry and drug discovery for the creation of compound libraries.[2][4] The products, peptidomimetics, are of significant interest as potential therapeutic agents.[5][6]

This document provides a detailed protocol for the Ugi reaction using (2-isocyanoethyl)benzene, also known as phenethyl isocyanide. This specific isocyanide introduces a phenethyl group, a common motif in pharmacologically active compounds. The protocols below cover both the use of isolated this compound and its in situ generation from N-(phenethyl)formamide, offering flexibility based on the availability and stability of the isocyanide.

Reaction Mechanism and Workflow

The Ugi reaction proceeds through a sequence of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[1][2] Initially, the aldehyde and amine condense to form an imine. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic carbon of the isocyanide. This is followed by the addition of the carboxylate anion and the final Mumm rearrangement to yield the stable bis-amide product.[1][2]

Quantitative Data Summary

The following tables summarize typical yields for the Ugi reaction with this compound and a variety of commercially available reactants. Yields are generally moderate to high and can be influenced by the steric and electronic properties of the substrates.

Table 1: Ugi Reaction with Various Aldehydes

| Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) |

| Isobutyraldehyde | Benzylamine | Acetic Acid | Methanol (B129727) | 85 |

| Benzaldehyde | Aniline | Benzoic Acid | Methanol | 78 |

| Formaldehyde | Aminoacetaldehyde dimethyl acetal | Cyclohexanecarboxylic Acid | Methanol | 46 (as part of a two-step synthesis)[7] |

| 4-Chlorobenzaldehyde | Benzylamine | Acetic Acid | Methanol | 81 |

| Cyclohexanecarboxaldehyde | Aniline | Propionic Acid | 2,2,2-Trifluoroethanol | 88 |

Table 2: Ugi Reaction with Various Amines

| Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) |

| Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 82 |

| Benzaldehyde | Cyclohexylamine | Acetic Acid | Methanol | 89 |

| Benzaldehyde | Aniline | Acetic Acid | Methanol | 75 |

| Isobutyraldehyde | tert-Butylamine | Benzoic Acid | Methanol | 70 |

| Benzaldehyde | Methylamine | Acetic Acid | Methanol | 91 |

Table 3: Ugi Reaction with Various Carboxylic Acids

| Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) |

| Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 82 |

| Benzaldehyde | Benzylamine | Benzoic Acid | Methanol | 79 |

| Benzaldehyde | Benzylamine | Propionic Acid | Methanol | 84 |

| Benzaldehyde | Benzylamine | Phenylacetic Acid | Methanol | 76 |

| Isobutyraldehyde | Aniline | Cyclohexanecarboxylic Acid | Methanol | 86 |

Experimental Protocols

Two primary protocols are provided: one for the reaction using pre-synthesized this compound and another for its in situ generation, which circumvents the need to handle the often odorous and potentially toxic isocyanide directly.[8]

Protocol 1: Ugi Reaction with Isolated this compound

This protocol is a general procedure that can be adapted for a wide range of substrates.[1]

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Amine (1.0 mmol, 1.0 equiv)

-

Carboxylic Acid (1.0 mmol, 1.0 equiv)

-

This compound (1.0 mmol, 1.0 equiv)

-

Methanol (MeOH), reagent grade (0.5 M solution)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).

-

Dissolution: Dissolve the components in methanol (2 mL).

-

Isocyanide Addition: Add this compound (1.0 mmol) to the stirred solution at room temperature. The addition is often exothermic.[2]

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure α-acylamino amide.

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Protocol 2: Ugi Reaction with in situ Generation of this compound

This protocol is adapted from a procedure published in Organic Syntheses and is ideal for larger-scale reactions or when the isolated isocyanide is not available.[7][8] It involves the dehydration of N-(phenethyl)formamide.

Materials:

-

N-(phenethyl)formamide (50 mmol, 1.0 equiv)

-

Triethylamine (B128534) (120 mmol, 2.4 equiv)

-

Triphosgene (B27547) (20 mmol, 0.4 equiv)

-

Dichloromethane (DCM), anhydrous

-

Aldehyde (e.g., Paraformaldehyde, 50 mmol, 1.0 equiv)

-